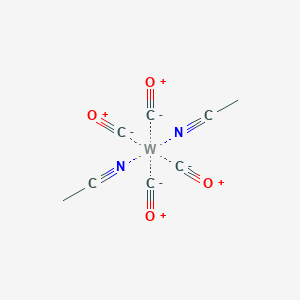

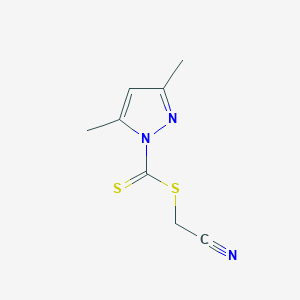

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the exact synthesis process for “Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate, 95%” is not available, there are general methods for synthesizing pyrazole derivatives. For instance, one method involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . This reaction affords pyrazoles in good to excellent yields (70–95%) at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyanoacetamides

This compound serves as an effective cyanoacetylating agent, particularly useful in synthesizing cyanoacetamides from heterocyclic amines. It’s especially valuable when other acylating agents lead to side reactions or when the nucleophilicity of the amine is reduced .

Preparation of Benzimidazoles

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate: is instrumental in the synthesis of 2-(cyanomethyl)benzimidazoles. These are crucial intermediates for further heterocyclic synthesis, expanding the toolkit for creating novel compounds .

Organic Synthesis

The compound has established itself as a versatile reagent in organic synthesis. Its ability to act as a cyanoacetylating agent has opened up new pathways for creating diverse organic molecules .

Pharmaceutical Industry Applications

In the pharmaceutical industry, this compound is utilized for its reactivity in forming various intermediates that are essential for drug development and synthesis .

Oxidation Reactions

While not directly related to Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate , its close relative, 3,5-Dimethyl-1H-pyrazole , is used with Chromium(VI) oxide for the oxidation of primary and secondary alcohols to carbonyl compounds. This suggests potential applications of Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate in similar oxidation processes .

Synthesis of Cross-Conjugated Monomeric Betaines

3,5-Dimethyl-1H-pyrazole: reacts with malonic esters to produce cross-conjugated monomeric betaines. By extension, Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate could be explored for similar reactions, contributing to the field of betaine chemistry .

Preparation of Pyrazolato Ligated Complexes

The compound’s structural analog, 3,5-Dimethyl-1H-pyrazole , is commonly used to prepare pyrazolato ligated complexes. This indicates a potential for Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate to be used in the synthesis of metal complexes with pyrazole-based ligands .

Cyanoacetylation of Amines

The compound is the reagent of choice for cyanoacetylation of amines, particularly when dealing with substrates that have reduced nucleophilicity or when the use of more potent acylating agents is not desirable due to side reactions .

Safety and Hazards

The safety data sheet for a related compound, 3,5-Dimethyl-1H-pyrazole-1-acetic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Eigenschaften

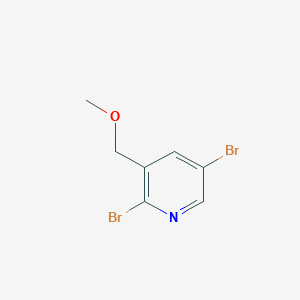

IUPAC Name |

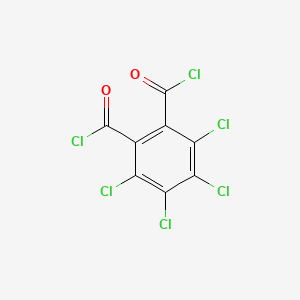

cyanomethyl 3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S2/c1-6-5-7(2)11(10-6)8(12)13-4-3-9/h5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTFYPHYESIDFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)SCC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl (3,5-Dimethyl-1H-pyrazole)-carbodithioate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)